[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide
Overview
Description
[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide is a chemical compound with the molecular formula C17H21NOS·HBr.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenylethylamine and 4-methylthiobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of the Intermediate: The reaction between 3-methoxyphenylethylamine and 4-methylthiobenzyl chloride results in the formation of an intermediate compound.
Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride
- [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine sulfate
- [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine acetate
Uniqueness
Compared to similar compounds, [2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide may exhibit unique properties due to the presence of the hydrobromide salt form. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other salts may not be as effective .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.BrH/c1-19-16-5-3-4-14(12-16)10-11-18-13-15-6-8-17(20-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPOVCNNGFIYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)SC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-18-8 | |
Record name | Benzeneethanamine, 3-methoxy-N-[[4-(methylthio)phenyl]methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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